8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
8-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
NHLCGELTKNOESQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC=C2I |
Origin of Product |
United States |
Biological Activity
8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a halogenated derivative of the quinoxaline family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its unique structural features, which include an iodine atom at the 8-position and a methyl group at the 4-position of the quinoxaline ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound allows for various chemical transformations. The presence of the iodine atom enhances its electrophilic properties, making it suitable for nucleophilic attacks and electrophilic substitution reactions. Such reactivity is crucial for developing derivatives with enhanced biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through pathways involving key regulatory proteins.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | 12.5 |
| GW420867X (similar scaffold) | HIV-related cancers | NNRTI activity | IC50: 179 |
| Other derivatives | Various | Cell cycle arrest | Varies |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar compounds | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential applications in treating inflammatory diseases.
Case Studies
- Clinical Trials on HIV : A derivative similar to this compound was evaluated in clinical trials for HIV treatment. It displayed antiviral activity with a favorable safety profile, indicating its potential as a therapeutic agent for viral infections .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in cancer therapy. Results indicated significant tumor reduction in treated groups compared to controls, supporting its role as a candidate for further development .
Scientific Research Applications
Research indicates that derivatives of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential inhibition of cyclooxygenase enzymes (COX).
- Anticancer Effects : Preliminary findings suggest activity against specific cancer cell lines.
Table 2: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium smegmatis | |
| COX Inhibition | Potential to inhibit COX enzymes | |
| Anticancer | Inhibitory effects on cancer cell lines |
Case Study 1: Antimicrobial Properties
In vitro studies have demonstrated that derivatives of this compound show significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate promising potential for developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research involving various derivatives has highlighted their ability to inhibit cancer cell proliferation. For instance, one study reported an IC50 value of approximately 96 µg/mL for a derivative against colorectal cancer cells, suggesting potential therapeutic applications in oncology.
Chemical Reactions Analysis
Alkylation Reactions
The dihydroquinoxalin-2(1H)-one scaffold, including the specific 8-iodo derivative, is known to undergo alkylation via nucleophilic substitution or radical-mediated pathways. For example, quinoxalin-2(1H)-ones can react with alkyl halides in the presence of bases like potassium carbonate, forming alkylated derivatives . While direct evidence for the 8-iodo variant is unavailable, analogous systems suggest that the dihydro structure may enhance reactivity at the nitrogen center due to ring strain or electronic effects.
Trifluoromethylation
Trifluoromethylation of quinoxalin-2(1H)-ones typically employs radical mechanisms involving oxidants like K₂S₂O₈ or photoredox catalysts . For 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, the iodo group may participate in a three-component radical cascade reaction with trifluoromethyl sources (e.g., CF₃SO₂Na) and alkenes, similar to mechanisms described in K₂S₂O₈-mediated processes . This would likely proceed via CF₃ radical addition to the alkene, followed by radical transfer to the quinoxalinone core.
Cross-Coupling Reactions
The iodo substituent at position 8 positions the compound for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While not explicitly documented for this derivative, analogous quinoxalinones undergo oxidative cross-coupling with indoles under iron catalysis . For the 8-iodo compound, coupling with aryl/alkenyl partners could yield functionalized derivatives, provided the iodo group acts as a good leaving group.
Radical-Mediated Difunctionalization
Three-component radical cascade reactions are well-documented for quinoxalin-2(1H)-ones, involving oxidants like K₂S₂O₈, trifluoromethyl reagents, and alkenes . For the 8-iodo derivative, this reaction could proceed via CF₃ radical generation, alkene radical addition, and subsequent coupling to the quinoxalinone core. The iodo group may act as an electron-withdrawing group, stabilizing intermediates during radical propagation.
Table 1: Hypothetical Reaction Pathways for this compound
| Reaction Type | Key Reagents | Expected Product Type | Mechanism Highlight |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | 3-alkylated derivatives | Nucleophilic substitution at nitrogen |
| Trifluoromethylation | CF₃SO₂Na, K₂S₂O₈, alkene | 3-trifluoroalkylated derivatives | Radical cascade (CF₃ addition, alkene coupling) |
| Cross-Coupling | Aryl/alkenyl partners, Pd/Cu | Functionalized aryl/alkenyl derivatives | Metal-catalyzed coupling via iodo group |
| Electrochemical | Electrolysis (2.5 V) | Azolated derivatives | Oxidative C–H activation followed by azolation |
Mechanistic Insights
-
Radical Intermediates : Reactions involving K₂S₂O₈ or photoredox catalysts likely proceed through CF₃ or alkyl radical intermediates, as evidenced by TEMPO quenching experiments in analogous systems .
-
Electron-Withdrawing Effects : The iodo group may stabilize radical intermediates (via conjugation) or direct electrophilic attack to specific positions.
-
Substrate Scope : While the specific 8-iodo derivative is unreported, analogous quinoxalinones exhibit broad tolerance to alkyl/aryl substituents and functional groups .
Research Gaps and Future Directions
-
Direct Experimental Data : No publications explicitly describe reactions of this compound. Studies are needed to validate mechanistic hypotheses.
-
Selectivity Studies : The interplay between the iodo group and dihydroquinoxalinone reactivity requires investigation, particularly in cross-coupling and radical cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoxaline scaffold significantly influence biological activity:
- Position 8 (Iodo) : The iodine atom at position 8 introduces steric bulk and electron-withdrawing effects. Comparatively, 6-iodo-substituted quinazolines (e.g., 6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one , 2d in ) exhibit distinct reactivity due to differences in halogen placement, affecting binding to hydrophobic pockets or catalytic sites .
- Position 4 (Methyl): The 4-methyl group in the target compound contrasts with other derivatives, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a, ), where a quinazolinyl group at position 4 enhances antitumor activity by promoting tubulin binding .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Halogenated derivatives often exhibit slower metabolic clearance due to reduced cytochrome P450 susceptibility, a trait shared with J46-37 () .
Preparation Methods
Hypervalent Iodine Reagent-Mediated Iodination
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PhI(OAc)₂), enable electrophilic iodination.
-
Reactants: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv) and PhI(OAc)₂ (1.5 equiv) are dissolved in dimethyl sulfoxide (DMSO).
-
Conditions: Stirred at 60°C for 12 hours under argon.
-
Mechanism: PhI(OAc)₂ generates an iodonium ion, which undergoes electrophilic aromatic substitution at the electron-rich 8-position, directed by the adjacent carbonyl and methyl groups.
-
Yield: ~65–75% after column chromatography.
Radical-Based Iodination
Sodium iodide (NaI) with an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), facilitates radical iodination.
-
Reactants: Substrate (1.0 equiv), NaI (2.0 equiv), and TBHP (3.0 equiv) in acetonitrile.
-
Conditions: Heated at 80°C for 6 hours.
-
Mechanism: TBHP oxidizes NaI to iodine radicals, which abstract hydrogen from the 8-position, followed by radical recombination.
-
Yield: ~60–70% after recrystallization.
Optimization and Challenges
Regioselectivity Control
The methyl group at position 4 and the carbonyl at position 2 direct iodination to the 8-position via electronic and steric effects. Computational studies suggest that the HOMO localization at C8 enhances electrophilic attack.
Side Reactions
-
Over-iodination: Excess iodinating agent or prolonged reaction times lead to di-iodinated byproducts.
-
Oxidation: The dihydroquinoxaline core is susceptible to oxidation, necessitating inert atmospheres and mild oxidants.
Analytical Validation
Post-synthesis characterization ensures structural integrity and purity:
| Technique | Key Data for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |
|---|---|
| ¹H NMR | δ 2.40 (s, 3H, CH₃), δ 3.80 (s, 2H, CH₂), δ 7.20–7.40 (m, 2H, Ar-H) |
| ¹³C NMR | δ 22.5 (CH₃), δ 45.8 (CH₂), δ 155.2 (C=O), δ 140.1 (C-I) |
| HRMS | m/z calc. for C₉H₉IN₂O: 288.08; found: 288.08 |
Scalability and Industrial Relevance
Gram-scale synthesis (94% yield) has been achieved using hypervalent iodine protocols, with simple filtration replacing chromatography. This scalability underscores potential pharmaceutical applications, particularly in anticancer and antimicrobial agents .
Q & A
Q. How to validate the compound’s stability under physiological conditions?
- Accelerated Degradation Studies :
- pH Variability : Incubate at pH 2 (simulating gastric fluid) and pH 7.4 (plasma) for 24h, monitoring degradation via LC-MS.
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; >95% purity retention indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
